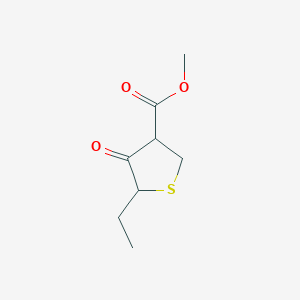
5-Hexadecene, 16,16-diethoxy-, (5Z)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hexadecene, 16,16-diethoxy-, (5Z)- is an organic compound with the molecular formula C20H40O2. It is a derivative of hexadecene, featuring two ethoxy groups attached to the 16th carbon atom. The (5Z)- notation indicates the presence of a cis double bond at the 5th carbon position. This compound is of interest in various fields due to its unique chemical structure and properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hexadecene, 16,16-diethoxy-, (5Z)- typically involves the reaction of hexadecene with ethanol in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and prolonged reaction times to ensure complete conversion. The process can be summarized as follows:
Starting Material: Hexadecene
Reagent: Ethanol
Catalyst: Acid (e.g., sulfuric acid)
Conditions: Elevated temperature, prolonged reaction time
Industrial Production Methods
In an industrial setting, the production of 5-Hexadecene, 16,16-diethoxy-, (5Z)- may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and controlled reaction environments ensures high purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
5-Hexadecene, 16,16-diethoxy-, (5Z)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Nucleophilic reagents such as sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Hexadecene, 16,16-diethoxy-, (5Z)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-Hexadecene, 16,16-diethoxy-, (5Z)- involves its interaction with specific molecular targets and pathways. The ethoxy groups and the cis double bond play crucial roles in its reactivity and interactions. The compound can form hydrogen bonds and engage in hydrophobic interactions with target molecules, influencing their function and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexadecene: A simpler hydrocarbon with a similar carbon backbone but lacking the ethoxy groups.
Cetene: Another derivative of hexadecene with different functional groups.
Uniqueness
5-Hexadecene, 16,16-diethoxy-, (5Z)- is unique due to the presence of the ethoxy groups and the cis double bond, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications and differentiate it from other hexadecene derivatives .
Eigenschaften
CAS-Nummer |
71393-92-5 |
|---|---|
Molekularformel |
C20H40O2 |
Molekulargewicht |
312.5 g/mol |
IUPAC-Name |
(Z)-16,16-diethoxyhexadec-5-ene |
InChI |
InChI=1S/C20H40O2/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21-5-2)22-6-3/h9-10,20H,4-8,11-19H2,1-3H3/b10-9- |
InChI-Schlüssel |
JAOYXKSQTHADHX-KTKRTIGZSA-N |
Isomerische SMILES |
CCCC/C=C\CCCCCCCCCC(OCC)OCC |
Kanonische SMILES |
CCCCC=CCCCCCCCCCC(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


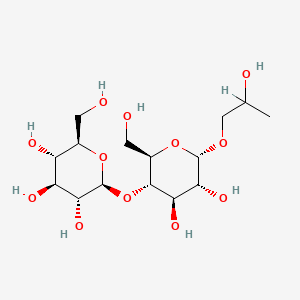
![7-Methoxy-5,11-dimethyl-6H-pyrido[4,3-B]carbazole](/img/structure/B14463578.png)


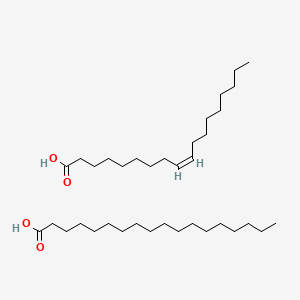
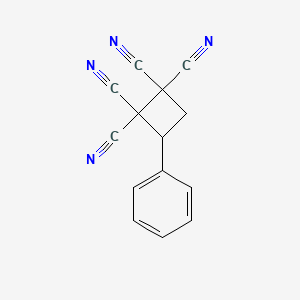
![barium(2+);6-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate](/img/structure/B14463610.png)
![1H-Isoindol-1-one, 3,3'-[(2-chloro-1,4-phenylene)dinitrilo]bis[4,5,6,7-tetrachloro-2,3-dihydro-](/img/structure/B14463611.png)
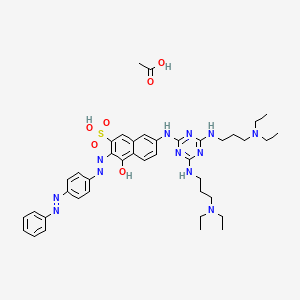
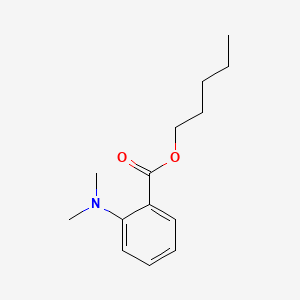
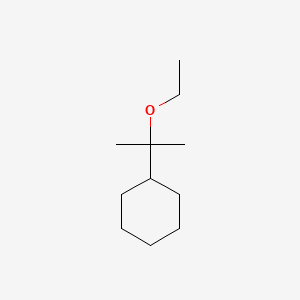

methanone](/img/structure/B14463638.png)
